Boc-S-trityl-D-penicillamine
CAS No.: 135592-14-2
Cat. No.: VC21540834
Molecular Formula: C29H33NO4S
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 135592-14-2 |
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Molecular Formula | C29H33NO4S |
Molecular Weight | 491.6 g/mol |
IUPAC Name | (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m0/s1 |
Standard InChI Key | GFULWLRDJMLHCD-DEOSSOPVSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Chemical Structure and Properties
Boc-S-trityl-D-penicillamine possesses a molecular formula of C29H33NO4S with a molecular weight of 491.646 g/mol . The compound features a D-penicillamine core (β,β-dimethylcysteine) with two key protective groups: a trityl group (triphenylmethyl) protecting the thiol side chain and a tert-butoxycarbonyl (Boc) group protecting the amino functionality . This dual protection strategy significantly enhances the compound's stability during chemical manipulations while allowing for controlled deprotection when needed.
The structure can be conceptualized as a modified amino acid with substantial steric bulk contributed by the trityl group, which consists of three phenyl rings attached to a central carbon. This configuration provides excellent protection for the reactive thiol group during various chemical transformations .
Synthesis Methodology
The synthesis of Boc-S-trityl-D-penicillamine typically involves a strategic protection sequence starting from D-penicillamine. The process generally follows these key steps:
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Protection of the thiol group with trityl chloride (TrtCl) in the presence of a base
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Protection of the amino group with di-tert-butyl dicarbonate (Boc2O)
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Purification steps to obtain the final product with high purity
This synthetic approach ensures selective protection of the reactive functional groups, which is essential for its applications in peptide chemistry . The careful selection of reaction conditions and reagents enables high yield and purity necessary for pharmaceutical applications.
Applications in Medicinal Chemistry
Boc-S-trityl-D-penicillamine demonstrates versatility across multiple research domains, making it an invaluable tool in various biochemical and medicinal applications .
Peptide Synthesis
In peptide synthesis, Boc-S-trityl-D-penicillamine serves as a critical building block, enabling the selective incorporation of D-penicillamine into peptide sequences. The trityl protection prevents unwanted side reactions involving the thiol group during coupling reactions, while the Boc group protects the amino functionality . This dual protection strategy is particularly valuable in solid-phase peptide synthesis (SPPS), where controlled, sequential deprotection is essential .
The compound facilitates the creation of cyclic peptides through disulfide bridge formation after deprotection of the thiol group. This capability is crucial for developing peptides with enhanced stability and specific conformational constraints .
Drug Development
In pharmaceutical research, Boc-S-trityl-D-penicillamine contributes significantly to the development of novel therapeutics. Its unique structure makes it particularly valuable in designing:
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Anti-cancer agents with improved specificity
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Anti-viral compounds with enhanced efficacy
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Enzyme inhibitors targeting specific biochemical pathways
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Metal-binding therapeutics for conditions involving metal toxicity
The compound enables researchers to create molecules with precise structural features, which is essential for targeting specific biological receptors and pathways .
Bioconjugation
Boc-S-trityl-D-penicillamine plays a crucial role in bioconjugation processes, facilitating the attachment of various functional groups to biomolecules. This capability is essential in:
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Targeted drug delivery systems that direct therapeutics to specific tissues
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Development of imaging agents for diagnostic applications
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Creation of bifunctional molecules that can simultaneously bind to multiple targets
Mechanism of Action
The primary mechanism of action for Boc-S-trityl-D-penicillamine—after deprotection to its active form D-penicillamine—involves metal chelation. D-penicillamine functions as a chelating agent that binds effectively to heavy metals such as copper, forming stable complexes that can be excreted from the body .
This metal-binding capability is particularly relevant in treatments for:
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Wilson's disease, where excess copper accumulation occurs
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Heavy metal poisoning, including arsenic toxicity
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Conditions requiring reduction of metal-induced oxidative stress
The thiol group of D-penicillamine (revealed after deprotection of Boc-S-trityl-D-penicillamine) is primarily responsible for this metal-binding activity, forming stable coordination complexes with various metal ions .
Research Findings
Other Therapeutic Applications
Beyond Wilson's disease, research indicates potential applications in:
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Cystinuria treatment: D-penicillamine effectively reduces urinary cystine levels in patients with cystinuria
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Scleroderma management: The compound shows promise in modulating collagen metabolism
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Rheumatoid arthritis: Its ability to modify immune responses makes it potentially valuable in autoimmune conditions
Comparison with Similar Compounds
Boc-S-trityl-D-penicillamine can be compared with several structurally related compounds to highlight its unique characteristics and advantages. The following table presents a comparative analysis:
Compound | Structure Difference | Applications | Advantages |
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Boc-S-trityl-D-penicillamine | D-isomer with Boc and trityl protection | Peptide synthesis, drug development | High stability, selective reactivity |
Boc-S-trityl-L-penicillamine | L-isomer with identical protection | Similar applications with different stereochemistry | Different biological activity profile |
S-trityl-D-penicillamine | Lacks Boc protection on amino group | Limited peptide applications | Simplified structure, reactive amino group |
Fmoc-S-trityl-D-penicillamine | Fmoc instead of Boc protection | Alternative peptide synthesis strategies | Different deprotection conditions |
The D-isomer of penicillamine (as in Boc-S-trityl-D-penicillamine) often demonstrates different biological activity compared to the L-isomer, making it valuable for specific applications where the stereochemistry impacts therapeutic outcomes .
Future Research Directions
The continued investigation of Boc-S-trityl-D-penicillamine holds promise for several emerging research areas:
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Development of novel peptide-based therapeutics with enhanced stability and specificity
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Creation of targeted drug delivery systems utilizing the controlled reactivity of the compound
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Exploration of metal-binding peptides for environmental and medical applications
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Investigation of D-penicillamine derivatives with improved pharmacokinetic profiles
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Application in bioorthogonal chemistry for in vivo labeling and imaging
These research directions highlight the compound's ongoing relevance in advancing medicinal chemistry and pharmaceutical development.
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